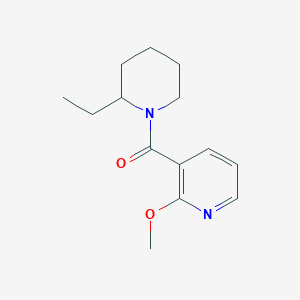
(2-Ethylpiperidin-1-yl)-(2-methoxypyridin-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Ethylpiperidin-1-yl)-(2-methoxypyridin-3-yl)methanone, also known as EPM, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EPM belongs to the class of NMDA receptor antagonists and has been studied extensively for its role in modulating glutamate neurotransmission.
作用機序
(2-Ethylpiperidin-1-yl)-(2-methoxypyridin-3-yl)methanone works by blocking the NMDA receptor, which is involved in the regulation of glutamate neurotransmission. Glutamate is an excitatory neurotransmitter that is involved in various physiological processes such as learning and memory. However, excessive glutamate release can lead to neuronal damage and neurodegeneration. (2-Ethylpiperidin-1-yl)-(2-methoxypyridin-3-yl)methanone blocks the NMDA receptor, preventing the excessive release of glutamate, leading to the prevention of neuronal damage and neurodegeneration.
Biochemical and Physiological Effects
(2-Ethylpiperidin-1-yl)-(2-methoxypyridin-3-yl)methanone has been found to have various biochemical and physiological effects. (2-Ethylpiperidin-1-yl)-(2-methoxypyridin-3-yl)methanone has been found to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. (2-Ethylpiperidin-1-yl)-(2-methoxypyridin-3-yl)methanone has also been found to prevent neuronal damage and neurodegeneration in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
実験室実験の利点と制限
The advantages of using (2-Ethylpiperidin-1-yl)-(2-methoxypyridin-3-yl)methanone in lab experiments include its ability to modulate glutamate neurotransmission, leading to the prevention of neuronal damage and neurodegeneration. (2-Ethylpiperidin-1-yl)-(2-methoxypyridin-3-yl)methanone has also been found to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. However, the limitations of using (2-Ethylpiperidin-1-yl)-(2-methoxypyridin-3-yl)methanone in lab experiments include its potential toxicity and the need for further research to determine its safety and efficacy in humans.
将来の方向性
For research on (2-Ethylpiperidin-1-yl)-(2-methoxypyridin-3-yl)methanone include further studies to determine its safety and efficacy in humans. (2-Ethylpiperidin-1-yl)-(2-methoxypyridin-3-yl)methanone has shown promising results in animal models of Alzheimer's disease, Parkinson's disease, and schizophrenia, and further studies are needed to determine its potential therapeutic applications in humans. Further studies are also needed to determine the optimal dosage and administration of (2-Ethylpiperidin-1-yl)-(2-methoxypyridin-3-yl)methanone for different neurological disorders. Additionally, further studies are needed to determine the potential side effects of (2-Ethylpiperidin-1-yl)-(2-methoxypyridin-3-yl)methanone and its interactions with other drugs.
合成法
The synthesis of (2-Ethylpiperidin-1-yl)-(2-methoxypyridin-3-yl)methanone involves the reaction between 2-methoxypyridine-3-carboxylic acid and 2-ethylpiperidine in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and HOBt (1-hydroxybenzotriazole) in an anhydrous solvent such as dichloromethane. The reaction mixture is then stirred at room temperature for several hours, followed by purification using column chromatography to obtain the pure (2-Ethylpiperidin-1-yl)-(2-methoxypyridin-3-yl)methanone compound.
科学的研究の応用
(2-Ethylpiperidin-1-yl)-(2-methoxypyridin-3-yl)methanone has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. (2-Ethylpiperidin-1-yl)-(2-methoxypyridin-3-yl)methanone acts as an NMDA receptor antagonist, which helps in modulating glutamate neurotransmission, leading to the prevention of neuronal damage and neurodegeneration. (2-Ethylpiperidin-1-yl)-(2-methoxypyridin-3-yl)methanone has also been found to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia.
特性
IUPAC Name |
(2-ethylpiperidin-1-yl)-(2-methoxypyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-3-11-7-4-5-10-16(11)14(17)12-8-6-9-15-13(12)18-2/h6,8-9,11H,3-5,7,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJQFFKRGGQZTPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C2=C(N=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Cyclobutyl-[2-(4-fluorophenyl)morpholin-4-yl]methanone](/img/structure/B7494106.png)
![[2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylcyclopropyl)methanone](/img/structure/B7494114.png)
![1-[2-[2-(4-Methylphenyl)pyrrolidin-1-yl]-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7494117.png)
![1-[2-[2-(4-Methylphenyl)pyrrolidin-1-yl]-2-oxoethyl]pyridin-2-one](/img/structure/B7494123.png)
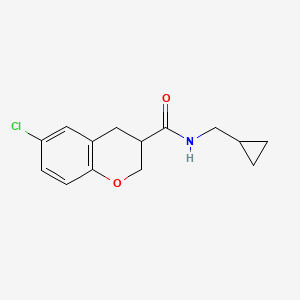
![[2-(4-Fluorophenyl)morpholin-4-yl]-(3-methylphenyl)methanone](/img/structure/B7494128.png)
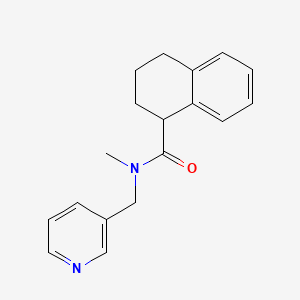
![N-(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)-2-[[4-(4-propan-2-ylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7494136.png)
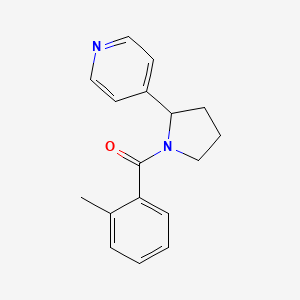
![Cyclohex-3-en-1-yl-[2-(4-fluorophenyl)morpholin-4-yl]methanone](/img/structure/B7494150.png)
![2-Methyl-1-[2-(4-methylphenyl)pyrrolidin-1-yl]butan-1-one](/img/structure/B7494155.png)
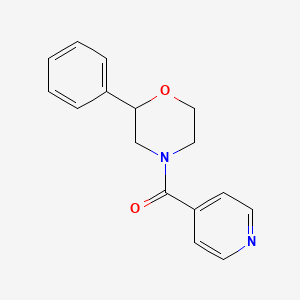
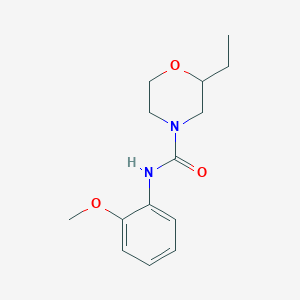
![[2-(4-Fluorophenyl)morpholin-4-yl]-(furan-3-yl)methanone](/img/structure/B7494183.png)